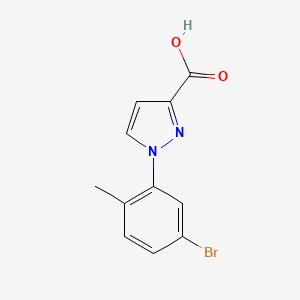

1-(5-Bromo-2-methylphenyl)-1h-pyrazole-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(5-Bromo-2-methylphenyl)-1h-pyrazole-3-carboxylic acid is an organic compound that features a brominated aromatic ring attached to a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromo-2-methylphenyl)-1h-pyrazole-3-carboxylic acid typically involves the bromination of 2-methylbenzoic acid followed by cyclization with hydrazine derivatives to form the pyrazole ring. The reaction conditions often include the use of solvents like toluene and catalysts such as Fe3+ to facilitate the bromination process .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination reactions followed by purification steps such as crystallization and filtration. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Bromo-2-methylphenyl)-1h-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The brominated aromatic ring can participate in further substitution reactions, such as nitration or sulfonation.

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles under suitable conditions.

Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form corresponding amines.

Common Reagents and Conditions:

Electrophilic Substitution: Reagents like nitric acid or sulfuric acid under controlled temperatures.

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.

Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products:

Substitution Products: Various substituted derivatives depending on the nucleophile used.

Oxidation Products: Quinones or other oxidized forms.

Reduction Products: Amines or other reduced forms.

Scientific Research Applications

1-(5-Bromo-2-methylphenyl)-1h-pyrazole-3-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex organic molecules.

Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

Industry: Utilized in the development of materials with specific electronic or mechanical properties.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-methylphenyl)-1h-pyrazole-3-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The brominated aromatic ring and pyrazole moiety can engage in various binding interactions, influencing the activity of the target molecules. These interactions can modulate biological pathways, leading to the observed effects .

Comparison with Similar Compounds

5-Bromo-2-methylbenzoic acid: Shares the brominated aromatic ring but lacks the pyrazole moiety.

1-(5-Bromo-2-methylphenyl)-1h-pyrazole: Similar structure but without the carboxylic acid group.

5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid: Another brominated aromatic compound with different functional groups.

Uniqueness: 1-(5-Bromo-2-methylphenyl)-1h-pyrazole-3-carboxylic acid is unique due to the combination of its brominated aromatic ring and pyrazole moiety, which confer specific electronic and steric properties. These properties make it a versatile compound for various applications in research and industry.

Biological Activity

1-(5-Bromo-2-methylphenyl)-1H-pyrazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including anti-inflammatory and anticancer properties, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a pyrazole ring, characterized by the presence of a bromo substituent at the 5-position of the phenyl group and a carboxylic acid functional group at the 3-position of the pyrazole. Its molecular formula is C9H8BrN2O2.

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, which are crucial in the inflammatory response. The compound has been tested against carrageenan-induced edema models in mice, demonstrating effectiveness comparable to standard anti-inflammatory drugs like indomethacin .

Table 1: Anti-inflammatory Activity Comparison

| Compound | Model Used | Dose | Effectiveness |

|---|---|---|---|

| This compound | Carrageenan-induced edema | 10 mg/kg | Comparable to indomethacin |

| Indomethacin | Carrageenan-induced edema | 10 mg/kg | Standard reference |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies indicate that it inhibits various cancer cell lines, including breast (MDA-MB-231) and liver (HepG2) cancer cells. The mechanism appears to involve the inhibition of specific protein kinases involved in cancer progression, suggesting its potential as a therapeutic agent in oncology .

Table 2: Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 15 | Inhibition of protein kinases |

| HepG2 | 20 | Induction of apoptosis |

| A549 (Lung Cancer) | 18 | Cell cycle arrest |

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : It shows promising results in inhibiting enzymes linked to inflammation and cancer progression.

- Cell Signaling Pathways : The compound's interaction with signaling pathways has been linked to reduced cell proliferation in cancer models.

Case Studies

Several studies have highlighted the efficacy of this compound:

- In Vivo Studies : In a study involving mice with induced inflammation, treatment with the compound resulted in a significant reduction in swelling and pain markers compared to untreated controls.

- In Vitro Studies : A series of assays demonstrated that treatment with varying concentrations led to dose-dependent inhibition of cancer cell growth across multiple lines.

Properties

Molecular Formula |

C11H9BrN2O2 |

|---|---|

Molecular Weight |

281.10 g/mol |

IUPAC Name |

1-(5-bromo-2-methylphenyl)pyrazole-3-carboxylic acid |

InChI |

InChI=1S/C11H9BrN2O2/c1-7-2-3-8(12)6-10(7)14-5-4-9(13-14)11(15)16/h2-6H,1H3,(H,15,16) |

InChI Key |

QQWPSPVHBNPCCH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)Br)N2C=CC(=N2)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.